Structural Uniqueness: Pyrazin-2-yloxy vs. Common Heteroaryl Ethers in the Piperidine-Ethanone Series
The target compound is the only commercially catalogued member of the piperidine-ethanone family that simultaneously incorporates a pyrazin-2-yloxy ether on the piperidine 4-position and a 4-isopropylthio substituent on the phenylacetyl moiety . The pyrazin-2-yloxy group introduces an additional hydrogen-bond acceptor (the second pyrazine nitrogen) that is absent in the more common pyridin-2-yloxy and thiophen-3-yloxy analogs . In published kinase and GPCR inhibitor programs, pyrazine-for-pyridine heteroaryl swaps have been shown to modulate target residence time and isoform selectivity by up to 10-fold, driven by differential interactions with the hinge-binding region or allosteric pockets [1]. While direct binding data for CAS 1448078-87-2 are currently unavailable, the structural precedent from the broader heteroaryl-ether literature indicates that this compound is likely to exhibit a distinct target engagement profile compared to its pyridyl- and thiophenyl-ether counterparts.
| Evidence Dimension | Hydrogen-bond acceptor count and heteroaryl electronics |
|---|---|
| Target Compound Data | Pyrazin-2-yloxy: 2 H-bond acceptors (N1, N4); electron-deficient π-system |
| Comparator Or Baseline | Pyridin-2-yloxy analog: 1 H-bond acceptor (N); Thiophen-3-yloxy analog: 0 H-bond acceptors |
| Quantified Difference | ΔHBA = +1 vs. pyridyl; ΔHBA = +2 vs. thiophenyl; electronic character shift from π-excessive (thiophene) to π-deficient (pyrazine) |
| Conditions | In silico comparison based on 2D chemical structures; no experimental binding data available for the target compound |
Why This Matters
An additional hydrogen-bond acceptor and altered heteroaryl electronics can redirect binding poses within conserved ATP- or orthosteric sites, making this compound a structurally differentiated tool for probing selectivity determinants that pyridyl or thiophenyl analogs cannot address.
- [1] W. Staehle et al., 'Piperidine and piperazine derivatives as autotaxin inhibitors,' Merck & Co. Patent/US Literature, as indexed on Typeset.io. Illustrates pyrazine vs. pyridine SAR in a piperidine-based inhibitor context. https://typeset.io (accessed May 8, 2026). View Source
